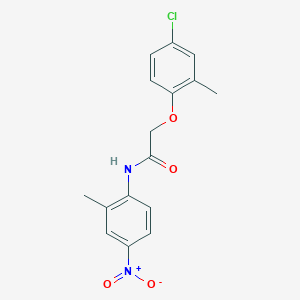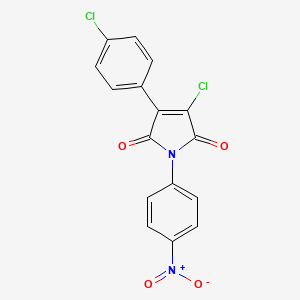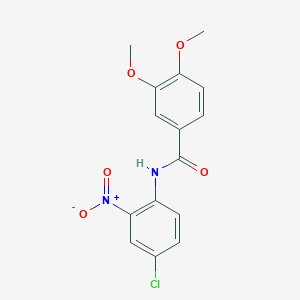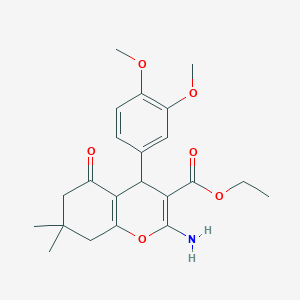
S-benzyl (3-methyl-1-adamantyl)thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-benzyl (3-methyl-1-adamantyl)thiocarbamate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a thiocarbamate derivative, which means it contains a sulfur atom attached to a carbamate group. The compound has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of S-benzyl (3-methyl-1-adamantyl)thiocarbamate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
S-benzyl (3-methyl-1-adamantyl)thiocarbamate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. The compound has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-benzyl (3-methyl-1-adamantyl)thiocarbamate in lab experiments is that it has shown promising results in various studies. It has also been found to be relatively easy to synthesize using simple laboratory techniques. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on S-benzyl (3-methyl-1-adamantyl)thiocarbamate. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an antiviral agent against other viruses. Additionally, more research is needed to understand the compound's mechanism of action and to optimize its synthesis and formulation for use in various applications.
Synthesemethoden
S-benzyl (3-methyl-1-adamantyl)thiocarbamate can be synthesized using different methods. One common method involves the reaction between 3-methyladamantane-1-thiol and benzyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
S-benzyl (3-methyl-1-adamantyl)thiocarbamate has been studied for its potential therapeutic properties. It has been shown to have antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
S-benzyl N-(3-methyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-18-8-15-7-16(9-18)11-19(10-15,13-18)20-17(21)22-12-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLBPNCMQMHNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5197992.png)

![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5198002.png)
![diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate](/img/structure/B5198014.png)
![5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198029.png)
![4-{[2-methoxy-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5198036.png)
![2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5198044.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5198052.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B5198056.png)


![2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5198070.png)

